2-Methoxyphenyl benzoate
Overview
Description
Guaiacol benzoate is a carbonyl compound.
Mechanism of Action
Mode of Action
The mode of action of 2-Methoxyphenyl benzoate is currently unknown due to the lack of scientific studies on this specific compound
Biochemical Pathways
For instance, they can undergo oxidation reactions, particularly when the benzylic position is activated . .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of scientific studies on this compound
Biochemical Analysis
Biochemical Properties
2-Methoxyphenyl benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases. These enzymes catalyze the breakdown of this compound into its constituent phenol and benzoic acid. Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage regulation when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the action of esterases, which hydrolyze the ester bond to produce 2-methoxyphenol and benzoic acid. These metabolites can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate for excretion. The compound’s metabolism can influence metabolic flux and the levels of related metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors determine the sites of action of this compound and its impact on cellular processes .
Properties
IUPAC Name |
(2-methoxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQCDNLUPLXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201180 | |
Record name | Guaiacol benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-37-3 | |
Record name | Phenol, 2-methoxy-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guaiacol benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYPHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODW913ZA6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antimicrobial activity of 2-Methoxyphenyl benzoate and its derivatives?
A1: Eugenol, a naturally occurring compound, and its derivatives, including 4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate, have shown promising activity against Mycobacterium tuberculosis (Mtb) including multi-drug resistant strains. [] Interestingly, these compounds showed a higher selectivity towards the bacteria compared to human cells. [] Further research is needed to explore their potential as anti-tuberculosis agents.
Q2: How does the structure of this compound derivatives impact their activity against specific targets?
A2: Research indicates that the position of substituents on the benzene ring of this compound derivatives can significantly influence their binding affinity to targets like COX-1. [] For instance, the 4-formyl-2-methoxyphenyl benzoate analog displayed a higher binding affinity to the COX-1 enzyme compared to other derivatives, suggesting a potential role as an antithrombotic agent. []
Q3: Are there any established analytical methods for the identification and quantification of this compound and its derivatives?
A3: Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully employed for the identification and quantification of this compound derivatives. [, ] This method offers high sensitivity, accuracy, and precision in separating and analyzing various derivatives, making it suitable for research and quality control purposes.
Q4: What is the impact of electron-donating groups on the cleavage of the carbon-oxygen bond in this compound?
A4: Studies using potassium metal/18-crown-6/THF as an electron-transfer reagent have revealed that electron-donating groups enhance the rate of carbon-oxygen bond cleavage in aromatic esters like this compound. [] This effect was observed when comparing the relative rates of cleavage for different benzoate esters with varying substituents. []
Q5: Has this compound been utilized in the synthesis of other complex molecules?
A5: Yes, this compound serves as a key starting material in the synthesis of benzo[c]chromen-6-ones. [] The synthetic pathway involves a Suzuki coupling reaction followed by a lactonization step. [] Notably, the use of ionic liquids in this process significantly accelerates the reaction rate and improves overall efficiency. []
Q6: Are there any known safety concerns regarding the use of this compound?
A6: While some studies suggest potential therapeutic applications of this compound derivatives, detailed toxicological data and safety profiles remain limited. [] Further research, including in vivo studies, is crucial to comprehensively evaluate potential adverse effects and long-term consequences of exposure to these compounds.
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